molecular formula C8H6N2O B1582053 1,7-naphthyridin-2(1H)-one CAS No. 54920-82-0

1,7-naphthyridin-2(1H)-one

Cat. No.: B1582053
CAS No.: 54920-82-0
M. Wt: 146.15 g/mol
InChI Key: FQAJSEWFBJSSOY-UHFFFAOYSA-N
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Description

1,7-Naphthyridin-2(1H)-one: is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by a bicyclic structure consisting of a pyridine ring fused with a pyridone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,7-Naphthyridin-2(1H)-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base such as sodium ethoxide can yield this compound. The reaction typically requires refluxing the mixture in ethanol for several hours.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1,7-Naphthyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can convert this compound to its dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the naphthyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and amines are employed under various conditions, including acidic or basic environments.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine-2,7-dione, while reduction can produce dihydro-1,7-naphthyridin-2(1H)-one.

Scientific Research Applications

1,7-Naphthyridin-2(1H)-one has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Derivatives of this compound are explored as potential therapeutic agents for various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 1,7-naphthyridin-2(1H)-one and its derivatives involves interaction with specific molecular targets. For instance, certain derivatives may inhibit enzymes or bind to receptors, leading to therapeutic effects. The pathways involved can include modulation of signal transduction, inhibition of DNA synthesis, or disruption of cellular processes.

Comparison with Similar Compounds

    1,8-Naphthyridin-2(1H)-one: Similar structure but with a different position of the nitrogen atoms.

    Quinolin-2(1H)-one: Another heterocyclic compound with a similar bicyclic structure but different ring fusion.

Uniqueness: 1,7-Naphthyridin-2(1H)-one is unique due to its specific arrangement of nitrogen atoms and the resulting electronic properties

Properties

IUPAC Name

1H-1,7-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-8-2-1-6-3-4-9-5-7(6)10-8/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQAJSEWFBJSSOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=C1C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40343423
Record name 1,7-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54920-82-0
Record name 1,7-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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